molecular formula C10H10Cl2O2 B8654367 3-Chloro-4-[(1-methylethyl)oxy]benzoyl chloride

3-Chloro-4-[(1-methylethyl)oxy]benzoyl chloride

Cat. No.: B8654367
M. Wt: 233.09 g/mol
InChI Key: QGVOYRUAXRLTJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-4-[(1-methylethyl)oxy]benzoyl chloride is a useful research compound. Its molecular formula is C10H10Cl2O2 and its molecular weight is 233.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H10Cl2O2

Molecular Weight

233.09 g/mol

IUPAC Name

3-chloro-4-propan-2-yloxybenzoyl chloride

InChI

InChI=1S/C10H10Cl2O2/c1-6(2)14-9-4-3-7(10(12)13)5-8(9)11/h3-6H,1-2H3

InChI Key

QGVOYRUAXRLTJR-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C(=O)Cl)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A round bottom flask was charged with 3-chloro-4-[(1-methylethyl)oxy]benzoic acid (available from Paragos Product List, 10.2 g, 47.5 mmol), dichloromethane (158 ml) and oxalyl chloride (8.29 ml, 95 mmol). The reaction mixture was cooled to 0° C. in an ice/water bath prior to the addition of N,N-dimethylformamide (0.158 ml). The solution was allowed to warm to ambient temperature overnight. The solvent was evaporated to yield the title compound as a cream solid (11.4 g). δH (CDCl3, 400 MHz): 1.44 (6H, d), 4.73 (1H, septet), 6.98 (1H, d), 8.0 (1H, dd), 7.98 (1H, d).
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
158 mL
Type
reactant
Reaction Step One
Quantity
8.29 mL
Type
reactant
Reaction Step One
Quantity
0.158 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

3-Chloro-4-[(1-methylethyl)oxy]benzoic acid (D3; 4 g, 18. mmol), dichloromethane (DCM) (30 ml), oxalyl chloride (1.88 ml, 21.4 mmol) and DMF (1.4 μl, 0.019 mmol) were stirred under a blanket of nitrogen for 18 h. The solvent was removed in vacuo to give a yellow oil which crystallised on standing. The solid was dissolved in DCM and the solvent was removed in vacuo to give the title compound as a yellow solid (4.2 g).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
1.88 mL
Type
reactant
Reaction Step One
Name
Quantity
1.4 μL
Type
catalyst
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

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